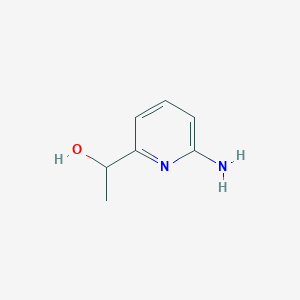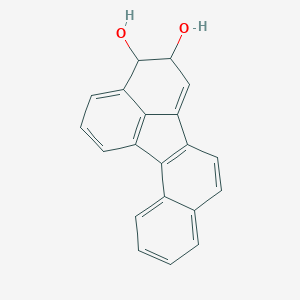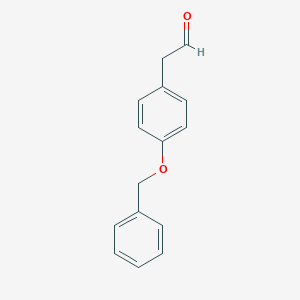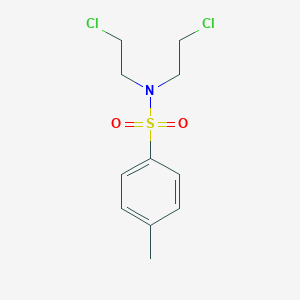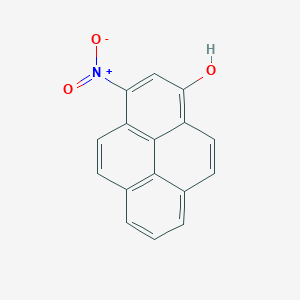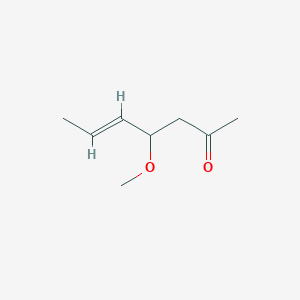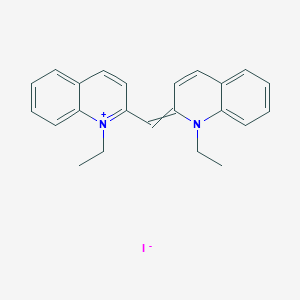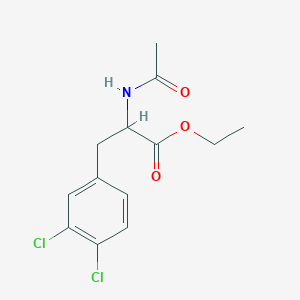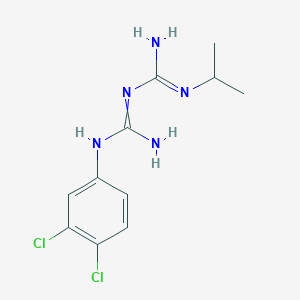
1-(3,4-Dichlorophenyl)-5-isopropylbiguanide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves specific transformations and protecting groups. For instance, the Baker-Venkatraman transformation is employed to synthesize 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones using NaOH in dimethylsulfoxide . Another synthesis method reported is the modified H-phosphonate approach, where a 1-(4-chlorophenyl) group is used as a protecting group for the synthesis of 3',5'-cyclic diguanylic acid . These methods indicate that chlorophenyl compounds can be synthesized through regiospecific reactions and may require specific conditions or protecting groups to ensure the desired product is obtained.
Molecular Structure Analysis
The molecular structure of chlorophenyl-related compounds is determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and Mass spectrometry . Single-crystal X-ray analysis is also mentioned as a crucial method for unambiguous structure determination, especially when spectroscopic techniques alone do not suffice . These analytical methods are essential for confirming the structure of synthesized compounds, including those with chlorophenyl moieties.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions specific to 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide. However, the synthesis of related compounds suggests that chlorophenyl groups can participate in various chemical reactions, and their presence may influence the reactivity and outcome of the synthetic process .
Physical and Chemical Properties Analysis
While the papers do not discuss the physical and chemical properties of 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide, they do provide insights into the properties of similar compounds. For example, the antibacterial efficacy of synthesized compounds against gram-negative and gram-positive bacteria is evaluated, indicating potential applications in the development of antibacterial agents . The crystallization behavior and the formation of hydrogen-bonded dimers in the solid state are also discussed, which can influence the physical properties of these compounds .
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, a related compound, was examined using X-ray diffraction, revealing its U-shaped organic cation and coordination details (Brown, 1967).
Receptor Agonist Properties
1-(m-Chlorophenyl)-biguanide (mCPBG) has been identified as a potent high-affinity 5-HT3 receptor agonist, demonstrating significant pharmacological effects in various models (Kilpatrick et al., 1990).
Antibacterial Activity
Related compounds, such as 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, have been identified as potent antibacterial agents with specific activity against anaerobic bacteria, demonstrating the potential for similar applications in related chemicals (Dickens et al., 1991).
Herbicide Bioavailability
Research on diuron, a compound with a similar 3,4-dichlorophenyl component, explored its bioavailability in different soil types, indicating a potential area of application in agriculture (Inoue et al., 2009).
Coordination Compounds with Metals
1-(p-chlorophenyl)-5-isopropylbiguanide, a structurally related compound, has been used to form coordination compounds with nickel, indicating potential use in materials science or catalysis (Spacu et al., 1968).
Drug Discovery and Pharmacology
Compounds with a chlorophenyl component have been explored as nonpeptidic drug leads and pharmacological research tools, suggesting similar possibilities for 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide (Croston et al., 2002).
Antimalarial Agent Synthesis
Isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a compound with a structural similarity, has been synthesized and evaluated as a potential antimalarial agent, which could indicate a research path for 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide (Warner et al., 1977).
Monoamine Oxidase Inhibition
A compound featuring a 3,4-dichlorophenyl component demonstrated notable inhibition of monoamine oxidase (MAO) B, suggesting potential applications in neurodegenerative disorders (Efimova et al., 2023).
Future Directions
properties
IUPAC Name |
1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZNZKHCRKXXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine | |
CAS RN |
537-21-3 | |
| Record name | Chlorproguanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorproguanil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



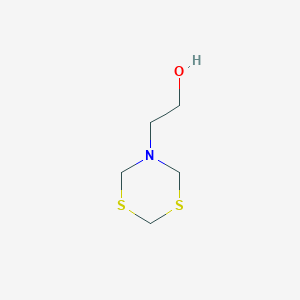
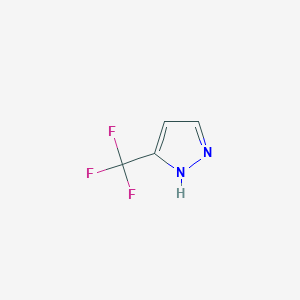
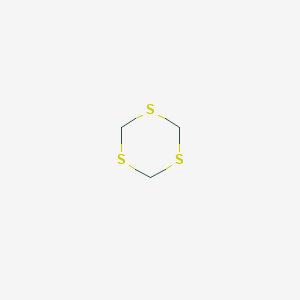
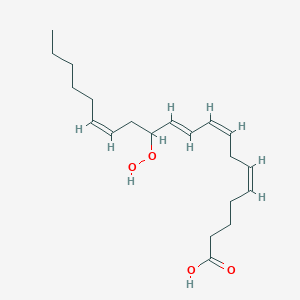
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
